molecular formula C10H11NO2 B12569924 1-Nitro-4-phenyl-1-butene

1-Nitro-4-phenyl-1-butene

Cat. No.: B12569924
M. Wt: 177.20 g/mol
InChI Key: MSEZMFQAIYVMIC-WEVVVXLNSA-N
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Description

1-Nitro-4-phenyl-1-butene is an organic compound characterized by a nitro group (-NO2) attached to a phenyl group (C6H5) and a butene chain

Preparation Methods

1-Nitro-4-phenyl-1-butene can be synthesized through several methods. One common approach involves the nitration of 4-phenyl-1-butene. This process typically requires a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst like sulfuric acid (H2SO4). The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the butene chain .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow nitration, which allows for better control over reaction parameters and yields.

Chemical Reactions Analysis

1-Nitro-4-phenyl-1-butene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Reduction: The compound can be oxidized to form nitro derivatives or other oxidized products using oxidizing agents like potassium permanganate (KMnO4).

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Nitro-4-phenyl-1-butene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Nitro-4-phenyl-1-butene exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by a catalyst. This process involves the formation of intermediate species and the eventual conversion to the desired product .

Comparison with Similar Compounds

1-Nitro-4-phenyl-1-butene can be compared to other similar compounds, such as:

    4-Phenyl-1-butene: Lacks the nitro group and has different reactivity and applications.

    1-Phenyl-1-butyne: Contains a triple bond instead of a double bond, leading to different chemical properties and reactivity.

    1-Nitro-2-phenyl-1-butene:

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

[(E)-4-nitrobut-3-enyl]benzene

InChI

InChI=1S/C10H11NO2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,5-7,9H,4,8H2/b9-5+

InChI Key

MSEZMFQAIYVMIC-WEVVVXLNSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC/C=C/[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CCC=C[N+](=O)[O-]

Origin of Product

United States

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